Dibutoxydibutylstannane
Description
Structure
2D Structure
Properties
IUPAC Name |
dibutoxy(dibutyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9O.2C4H9.Sn/c2*1-2-3-4-5;2*1-3-4-2;/h2*2-4H2,1H3;2*1,3-4H2,2H3;/q2*-1;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCPMRIOBZXXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[Sn](CCCC)(CCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062986 | |
| Record name | Dibutoxydibutylstannane | |
| Source | EPA DSSTox | |
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Molecular Weight |
379.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Arkema MSDS] | |
| Record name | Dibutyltin dibutoxide | |
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CAS No. |
3349-36-8 | |
| Record name | Dibutyltin dibutoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3349-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Stannane, dibutoxydibutyl- | |
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| Record name | Stannane, dibutoxydibutyl- | |
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| Record name | Dibutoxydibutylstannane | |
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| Record name | Dibutoxydibutylstannane | |
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Synthetic Methodologies for Dibutoxydibutylstannane
Established Synthetic Pathways of Organotin Alkoxides
The traditional and most well-documented routes to organotin alkoxides, including dibutoxydibutylstannane, typically involve the reaction of an organotin oxide or halide with an appropriate alcohol. These methods have been the cornerstone of organotin alkoxide synthesis for decades.
One of the most common precursors for the synthesis of dialkyltin dialkoxides is the corresponding dialkyltin oxide. wikipedia.org In the case of this compound, the starting material is dibutyltin (B87310) oxide (DBTO). The reaction with butanol is a direct route to the desired product. A well-established method involves the azeotropic dehydration of a mixture of dibutyltin oxide and the alcohol. rsc.orggelest.com In this process, the water formed during the condensation reaction is removed from the reaction mixture as an azeotrope with a suitable solvent (often the alcohol itself or a hydrocarbon like toluene), driving the equilibrium towards the formation of the alkoxide. gelest.com
Under these conditions, the initial product can be a 1,1,3,3-tetrabutyl-1,3-dibutoxydistannoxane. rsc.org This intermediate can then decompose upon distillation to yield the desired this compound and regenerate dibutyltin oxide. rsc.org
Another established pathway utilizes organotin halides as the starting material. Dibutyltin dichloride can be reacted with a sodium alkoxide, in this case, sodium butoxide, in a salt metathesis reaction. nih.gov The reaction is typically carried out in an anhydrous organic solvent to precipitate the inorganic salt (sodium chloride), which can then be removed by filtration, leaving the organotin alkoxide in solution.
These established pathways are summarized in the table below:
| Starting Material | Reagent | Reaction Type | Key Conditions | Product |
| Dibutyltin Oxide | Butanol | Condensation/Dehydration | Azeotropic removal of water | This compound |
| Dibutyltin Dichloride | Sodium Butoxide | Salt Metathesis | Anhydrous organic solvent | This compound |
Innovations in this compound Synthesis
While the established methods are reliable, ongoing research has focused on improving efficiency, yield, and reaction conditions. Innovations in the synthesis of this compound and related dialkyltin dialkoxides have centered on overcoming the limitations of traditional approaches, such as long reaction times and the need for stoichiometric reagents or harsh conditions.
A significant innovation involves the use of dialkyl carbonates in conjunction with an alcohol and dialkyltin oxide. One patented process describes the synthesis of dialkyltin dialkoxides by treating a dialkyltin oxide with an alcohol and the corresponding carbonate at elevated temperature and pressure. google.com This method is reported to produce the dialkyltin dialkoxide in quantitative yields, representing a substantial improvement over methods that may result in equilibrium mixtures or require distillation of intermediates. google.com The reaction can be carried out at temperatures ranging from 50°C to 200°C and pressures from 75 to 600 psi. google.com
This innovative approach enhances the reaction rate and drives the synthesis towards completion. The addition of an azeotropic solvent can further increase the reaction rate. google.com This method provides a more direct and efficient route to high-purity dialkyltin dialkoxides.
A comparison of the traditional azeotropic dehydration and the innovative carbonate-assisted synthesis is presented below:
| Method | Key Reagents | Temperature | Pressure | Yield |
| Azeotropic Dehydration | Dibutyltin Oxide, Butanol | Reflux (solvent dependent) | Atmospheric | Moderate to High |
| Carbonate-Assisted Synthesis | Dibutyltin Oxide, Butanol, Dibutyl Carbonate | 50-200 °C | 75-600 psi | Quantitative |
Methodological Advancements in Organotin Compound Preparation
The synthesis of this compound benefits from the broader advancements in the field of organotin chemistry. These methodological improvements aim to create more sustainable, efficient, and versatile synthetic routes for a wide range of organotin compounds.
Catalytic Syntheses: The development of novel catalytic systems has revolutionized organotin synthesis. Organotin compounds themselves are effective catalysts for various organic transformations, and conversely, advanced catalysts are being employed for their synthesis. uobabylon.edu.iqacs.orgrsc.org For instance, palladium-catalyzed cross-coupling reactions, such as the Stille coupling, utilize organotin reagents and have become a fundamental tool in organic synthesis. uobabylon.edu.iq Research into more efficient and selective catalysts for the formation of carbon-tin bonds continues to be an active area.
Solvent-Free and Alternative Energy Inputs: Modern synthetic chemistry emphasizes green and sustainable practices. In the context of organotin compounds, this has led to the development of solvent-free reaction conditions. acs.org These methods reduce waste and the environmental impact associated with volatile organic solvents. Furthermore, the use of alternative energy sources like microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of certain organotin complexes.
Novel Precursors and Pathways: Recent research has explored entirely new synthetic routes to organotin alkoxides. For example, a 2024 patent describes versatile methods for forming organotin trialkoxide compounds through the direct alkylation of tin(II) alkoxides. google.com This involves the use of an alkali metal tin trialkoxide or a di-tin tetraalkoxide as a starting material, offering high mono-organo specificity and avoiding hydrolysable ligand replacement steps common in traditional methods. google.com While focused on trialkoxides, such innovative approaches starting from different tin oxidation states could potentially be adapted for the synthesis of dialkoxides like this compound, representing a frontier in the field.
These advancements contribute to a more sophisticated and efficient toolkit for the preparation of organotin compounds, including this compound, with greater control over purity, yield, and environmental impact.
Chemical Reactivity and Transformation Pathways of Dibutoxydibutylstannane
Fundamental Reaction Mechanisms Involving Organotin Alkoxides
The reactivity of organotin alkoxides like dibutoxydibutylstannane is primarily governed by the Lewis acidic nature of the tin atom and the lability of the tin-alkoxide bond. This facilitates several key reaction types.
Exchange Reactions
This compound can undergo exchange reactions, a characteristic feature of organotin alkoxides. These reactions involve the swapping of the butoxy groups with other alkoxy groups. This process is often in equilibrium and can be driven to completion by altering reaction conditions, such as removing a volatile alcohol. A significant application of this reactivity is in transesterification reactions, where this compound acts as a catalyst by facilitating the exchange of ester linkages. psu.edursc.org This "reshuffling" of ester groups is a key step in processes like the cyclodepolymerization of polyesters. psu.edu
Nucleophilic Substitution Processes
The tin center in this compound is electrophilic and susceptible to nucleophilic attack. While direct substitution at the tin atom is a fundamental process, its role as a catalyst in promoting nucleophilic substitution on other molecules is more prominent in synthetic applications. For instance, in its catalytic role, the tin alkoxide can activate a substrate, making it more susceptible to attack by a nucleophile.
Addition Reactions to Organotin Alkoxides
This compound can participate in addition reactions, particularly with unsaturated compounds. A notable example is its interaction with isocyanates in the formation of polyurethanes. rsc.org The organotin compound catalyzes the addition of alcohols (polyols) to isocyanates. The proposed mechanism involves the coordination of the isocyanate to the tin center, which increases the electrophilicity of the isocyanate's carbonyl carbon, thereby facilitating the nucleophilic attack by the alcohol. rsc.org This catalytic activity is crucial in controlling the gelling and blowing reactions in polyurethane foam production. tri-iso.commofanpu.com
Integration into Broader Organic Transformations
The fundamental reactivity of this compound allows its integration into a variety of important organic transformations, primarily as a catalyst.
This compound has demonstrated high efficacy as a catalyst in the cyclodepolymerization (CDP) of polyesters, such as polyundecanoate, to produce cyclic oligomers. psu.edupsu.edu For instance, heating a solution of linear polyundecanoate with a catalytic amount of this compound results in a high yield of cyclic oligomers. psu.edu This process is essentially a series of transesterification reactions. psu.edu
The compound also serves as a catalyst in esterification and transesterification reactions more broadly. rsc.orgresearchgate.net The Lewis acidic tin center can coordinate to the carbonyl oxygen of an ester or carboxylic acid, activating the carbonyl group towards nucleophilic attack by an alcohol. rsc.org This catalytic approach is often milder than using strong Brønsted acids. rsc.org
In the realm of polymer chemistry, this compound is utilized as a catalyst in the production of polyurethanes . tri-iso.comleticiachem.comborchers.com It effectively catalyzes the reaction between polyols and polyisocyanates, which is the fundamental linkage-forming reaction in polyurethane synthesis. rsc.org
Furthermore, this compound can be a component in formulations for radiation-curable compositions and as a stabilizer in certain materials. scribd.comgoogle.com It has also been noted to react with moisture over time, slowly degrading to release butanol and dibutyltin (B87310) oxide. amazonaws.com
Table of Research Findings on this compound's Catalytic Activity:
| Transformation | Substrate | Catalyst Loading | Conditions | Yield | Reference |
| Cyclodepolymerization | Linear Polyundecanoate | 2 mol% | Chlorobenzene, reflux, 8 h | 90% | psu.edu |
| Cyclodepolymerization | Poly(ethylene naphthalene-2,6-dicarboxylate) (PEN) | 3 mol% | 1,2-dichlorobenzene, reflux | Sluggish reaction | psu.edu |
Catalytic Efficacy and Mechanistic Insights of Dibutoxydibutylstannane
General Principles of Dibutoxydibutylstannane Catalysis
The catalytic activity of this compound is fundamentally attributed to its function as a Lewis acid. The tin atom, being electron-deficient, can accept a pair of electrons from a Lewis base, typically a heteroatom like oxygen or nitrogen within a substrate molecule. This interaction polarizes the substrate, enhancing its reactivity.
In reactions involving carbonyl compounds, such as esters or isocyanates, the tin center of this compound coordinates with the carbonyl oxygen. This coordination withdraws electron density from the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This general principle underpins its effectiveness in a range of organic syntheses. The butyl and butoxy groups attached to the tin atom also influence its catalytic activity by modifying the steric and electronic environment of the tin center.
Applications in Transesterification Reactions
This compound is an effective catalyst for transesterification reactions, a crucial process in the production of biodiesel and the synthesis of various esters. saudijournals.com Transesterification involves the exchange of an alkoxy group of an ester with another alcohol. The reaction is typically reversible and requires a catalyst to achieve reasonable reaction rates and yields. researchgate.net
While specific kinetic studies on this compound are not extensively documented, the kinetics of transesterification catalyzed by similar organotin compounds generally follow a second-order rate law. The reaction rate is influenced by several factors that can be optimized to maximize the yield and efficiency of the process.
Key parameters for process optimization in transesterification reactions include:
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions. For many transesterification processes, temperatures in the range of 60-180°C are optimal.
Catalyst Concentration: The reaction rate is directly proportional to the catalyst concentration. A higher concentration of this compound leads to a faster reaction, but an optimal concentration must be determined to balance cost and efficiency.
Molar Ratio of Reactants: An excess of the alcohol is often used to shift the equilibrium towards the product side, thereby increasing the conversion of the ester.
Mixing: Adequate mixing is crucial to ensure proper contact between the reactants and the catalyst, especially in heterogeneous reaction mixtures. journeytoforever.org
| Parameter | General Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 60-180°C | Increases reaction rate; potential for side reactions at higher temperatures. |
| Catalyst Concentration | Varies (e.g., 0.1-2.0 wt%) | Higher concentration leads to a faster reaction rate. |
| Alcohol to Ester Molar Ratio | 3:1 to 15:1 | Excess alcohol shifts equilibrium to favor product formation. |
| Reaction Time | 1-8 hours | Dependent on other parameters; longer times generally lead to higher conversion. |
The proposed mechanism for transesterification catalyzed by this compound involves the coordination of the tin atom with the carbonyl oxygen of the ester. This Lewis acid-base interaction activates the ester for nucleophilic attack by the alcohol.
The catalytic cycle can be described in the following steps:
Coordination: The tin atom of this compound coordinates with the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Intermediate Breakdown: The tetrahedral intermediate collapses, leading to the departure of the original alkoxy group and the formation of the new ester.
Catalyst Regeneration: The catalyst is regenerated and can participate in another catalytic cycle.
This mechanism is analogous to that proposed for other organotin catalysts in transesterification reactions.
Role as a Polymerization Initiator and Catalyst
This compound also serves as an effective initiator and catalyst in polymerization reactions, particularly in the synthesis of polyurethanes and polyesters through ring-opening polymerization.
Polyurethanes are synthesized through the reaction of a diisocyanate with a polyol. This reaction is often slow at ambient temperatures and requires a catalyst to proceed at a practical rate. patchamltd.com Organotin compounds, including this compound, are widely used as catalysts in the production of polyurethane foams, coatings, adhesives, and elastomers. researchgate.netborchers.com
The catalytic mechanism of organotin compounds in urethane (B1682113) formation is generally accepted to proceed through a Lewis acid mechanism. paint.org The tin atom coordinates with the nitrogen or oxygen atom of the isocyanate group, which polarizes the N=C=O bond. This polarization increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. acs.org This leads to the formation of the urethane linkage. The efficiency of this compound in this process is attributed to its ability to effectively activate the isocyanate.
| Catalyst Type | General Mechanism | Effect on Polyurethane Formation |
|---|---|---|
| This compound (Organotin) | Lewis Acid Catalysis | Activates the isocyanate group, accelerating the reaction with the polyol to form the urethane linkage. paint.orgacs.org |
| Tertiary Amines | Lewis Base Catalysis | Activates the hydroxyl group of the polyol, facilitating the proton transfer. |
This compound is also utilized as a catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactides and caprolactones, to produce biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). 20.210.105rdd.edu.iqnih.gov The most widely accepted mechanism for ROP catalyzed by tin alkoxides is the coordination-insertion mechanism. rdd.edu.iq
The key steps of the coordination-insertion mechanism are:
Initiation: The polymerization is initiated by a tin alkoxide species, which can be formed in situ from this compound in the presence of an alcohol.
Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the tin center of the catalyst.
Insertion: The coordinated monomer is then attacked by the alkoxide group attached to the tin atom. This results in the cleavage of the acyl-oxygen bond of the cyclic ester and the insertion of the monomer into the tin-alkoxide bond.
Propagation: The newly formed alkoxide end of the growing polymer chain remains attached to the tin center and can then coordinate with and attack another monomer molecule, continuing the chain growth.
This mechanism allows for good control over the polymerization process, leading to polymers with predictable molecular weights and narrow molecular weight distributions. 20.210.105
This compound as a Free-Radical Initiator
Extensive searches of scientific literature and chemical databases did not yield any specific information or research findings suggesting that this compound functions as a free-radical initiator. The available literature primarily focuses on the catalytic activity of related organotin compounds, which proceeds through mechanisms other than free-radical initiation. While some organotin compounds, such as organotin hydrides, are known to be involved in free-radical chain reactions, this reactivity is not documented for this compound. Therefore, a detailed discussion of its role as a free-radical initiator, including mechanistic insights, cannot be provided based on the current body of scientific evidence.
Other Catalytic Roles in Fine Chemical Synthesis
While specific data on this compound is limited, the broader class of dibutyltin (B87310) compounds, such as Dibutyltin dilaurate (DBTDL) and Dibutyltin diacetate (DBTDA), are well-established catalysts in various polymerization and esterification reactions. nbinno.com The catalytic activity of these compounds is generally attributed to their function as Lewis acids. nbinno.comlupinepublishers.com
In the synthesis of polyurethanes, dibutyltin compounds catalyze the reaction between isocyanates and polyols. mofanpu.comtaylorandfrancis.comborchers.com The mechanism is believed to involve the coordination of the tin atom to the reactants, facilitating the formation of urethane linkages. lupinepublishers.comlupinepublishers.com This catalytic action is crucial for controlling reaction rates and ensuring the desired properties of the final polymer product. nbinno.com
Dibutyltin compounds are also effective catalysts for transesterification and polycondensation reactions, particularly in the production of polyesters. mofanpu.comvestachem.com For instance, they are used in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET) and other copolyester elastomers. vestachem.com The catalytic process typically requires high temperatures, often exceeding 200°C. vestachem.com An advantage of using organotin catalysts in these reactions is the minimization of side reactions, which leads to products with better color and odor profiles. vestachem.com
In the realm of silicone chemistry, dibutyltin derivatives serve as catalysts for the crosslinking of silicone polymers, which is a key step in the production of silicone elastomers and sealants. mofanpu.comnbinno.com The catalytic activity of compounds like DBTDL is instrumental in forming durable and weather-resistant materials. mofanpu.com
The table below summarizes the catalytic applications of closely related dibutyltin compounds, providing an insight into the potential, though not explicitly documented, roles of this compound.
| Catalyst | Reaction Type | Application | Reference(s) |
| Dibutyltin dilaurate (DBTDL) | Polyurethane synthesis | Production of foams, coatings, adhesives | mofanpu.comnbinno.com |
| Dibutyltin dilaurate (DBTDL) | Polyester synthesis | Manufacturing of textiles, packaging | mofanpu.com |
| Dibutyltin dilaurate (DBTDL) | Silicone crosslinking | Production of elastomers and sealants | mofanpu.comnbinno.com |
| Dibutyltin diacetate (DBTDA) | Transesterification | Biodiesel production, polymer synthesis | |
| Dibutyltin oxide (DBTO) | Transesterification | Synthesis of polyesters | lupinepublishers.com |
Coordination Chemistry and Supramolecular Assembly Involving Dibutoxydibutylstannane
Ligand Interactions and Complex Formation
The primary route for complex formation involving dibutoxydibutylstannane is through alcoholysis, where the butoxy (-OBu) groups are displaced by more acidic ligands. This typically involves the reaction with protic reagents such as carboxylic acids, phenols, and Schiff bases. The reaction proceeds with the elimination of butanol, driving the equilibrium towards the formation of the new coordination complex.
Dibutyltin(IV) moieties are known to readily react with a variety of ligands containing donor atoms like oxygen, nitrogen, and sulfur. For instance, reactions with bidentate ligands, such as those derived from amino acids, can lead to the formation of stable octahedral complexes with the general formula [Bu₂Sn(L)₂], where L represents the deprotonated bidentate ligand. semanticscholar.orgnih.gov In these complexes, the Schiff base ligands coordinate to the dibutyltin(IV) center, resulting in a distorted octahedral geometry. semanticscholar.orgnih.gov
Carboxylic acids are another important class of ligands that readily form complexes with dibutyltin(IV) precursors. Depending on the stoichiometry and the nature of the carboxylic acid, the resulting structures can range from simple monomers to complex polynuclear or polymeric assemblies. ijcce.ac.irresearchgate.net These interactions are crucial in the formation of extended supramolecular structures. Similarly, reactions with substituted catechols result in chelation at the ortho-hydroxy positions, forming monochelated dibutyltin(IV) catecholates.
The interaction with dithiocarbamates leads to the formation of complexes where the tin atom can adopt various geometries, including skew trapezoidal bipyramidal and distorted tetrahedral structures, often stabilized by intermolecular interactions. bath.ac.uknih.gov
Table 1: Representative Ligand Interactions with Dibutyltin(IV) Moieties
| Ligand Class | Example Ligand Type | Coordination Mode | Resulting Complex Type | Typical Coordination Number |
| Schiff Bases | Derived from amino acids semanticscholar.orgnih.gov | Bidentate (N, O) | Mononuclear, [Bu₂Sn(L)₂] | 6 |
| Carboxylic Acids | Azo-carboxylic acids rsc.org | Bidentate, Bridging | Dinuclear, Polymeric | 5, 6 |
| Catechols | Substituted catechols | Bidentate (O, O) | Mononuclear | 5, 6 |
| Dithiocarbamates | 4-Hydroxypiperidine dithiocarbamate bath.ac.uk | Anisobidentate (S, S) | Mononuclear | 6 |
Structural Elucidation of Dibutyltin(IV) Coordination Complexes
The structural characterization of coordination complexes derived from dibutyltin(IV) precursors is primarily achieved through single-crystal X-ray diffraction, supplemented by spectroscopic techniques such as multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) and infrared spectroscopy. These studies reveal a rich structural diversity, with coordination numbers at the tin center typically ranging from five to seven. rsc.orgnih.gov
In many dibutyltin(IV) complexes, the tin atom exhibits a distorted geometry. For example, in complexes with Schiff base ligands derived from amino acids, a distorted octahedral geometry is commonly observed. semanticscholar.orgnih.gov With certain azo-carboxylate ligands, dinuclear structures with distorted square-pyramidal geometry around each tin atom have been reported. rsc.org Other complex structures include bis[dicarboxylatotetraorganodistannoxane] types, which feature a central Sn₂O₂ ring connected to exocyclic tin atoms. rsc.org
The coordination geometry is significantly influenced by the nature of the ligand. For instance, dithiocarbamate ligands can coordinate in an anisobidentate fashion, leading to a skew trapezoidal bipyramid geometry around the tin(IV) center. bath.ac.uk The flexibility of the Sn-O and Sn-S bond angles allows for the accommodation of various ligand frameworks.
Supramolecular architectures are a common feature in the solid-state structures of these complexes. Intermolecular interactions, such as hydrogen bonding (e.g., O-H···O) and weaker interactions (e.g., C-H···S and S···S), play a crucial role in assembling the individual complex units into one-, two-, or three-dimensional networks. bath.ac.uk For instance, dibutyltin(IV) dithiocarbamate complexes have been shown to form supramolecular frameworks through O-H···O and C-H···S interactions. bath.ac.uk Similarly, organotin(IV)-diphosphoryl adducts can form one-dimensional self-assemblies directed by C-H···Cl interactions. rsc.org
Table 2: Selected Structural Parameters of Dibutyltin(IV) Coordination Complexes
| Complex Type | Ligand Type | Coordination Geometry | Sn-O Bond Lengths (Å) | Sn-N Bond Lengths (Å) | Sn-S Bond Lengths (Å) |
| [Bu₂Sn(L)₂] | Schiff Base semanticscholar.org | Distorted Octahedral | ~2.1-2.3 | ~2.2-2.4 | - |
| Dinuclear Complex | Azo-carboxylate rsc.org | Distorted Square-Pyramidal | ~2.0-2.2 | - | - |
| [Bu₂Sn(4-OHPCTDA)₂] | Dithiocarbamate bath.ac.uk | Skew Trapezoidal Bipyramid | - | - | ~2.5-2.9 |
| Polymeric Complex | Dicarboxylate acs.org | Polymeric Chains | ~2.1-2.4 | - | - |
Advanced Characterization Methodologies for Dibutoxydibutylstannane
Spectroscopic Techniques for Structural and Electronic Analysis
Spectroscopic methods are fundamental in elucidating the molecular structure and electronic properties of Dibutoxydibutylstannane. These techniques provide detailed insights into the atomic arrangement, bonding, and chemical environment within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure of this compound. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹¹⁹Sn, a detailed molecular framework can be constructed.
The ¹H NMR spectrum provides information about the protons in the butyl and butoxy groups. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and tin atoms. The ¹³C NMR spectrum reveals the carbon skeleton of the molecule, with distinct signals for the different carbon atoms in the butyl and butoxy chains.
Of particular importance is ¹¹⁹Sn NMR spectroscopy, which directly probes the tin center. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. For tetra-coordinate diorganotin dialkoxides, the ¹¹⁹Sn chemical shift is typically observed in a specific range that helps to confirm the local environment of the tin atom. rsc.orgresearchgate.net In solution, this compound is expected to exist as a monomer with a tetrahedral geometry around the tin atom.
Interactive Data Table: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H (α-CH₂ of butoxy) | ~3.8 - 4.2 | Triplet | J(H-H) ≈ 6-7 |
| ¹H (other CH₂ of butoxy) | ~1.3 - 1.8 | Multiplet | - |
| ¹H (CH₃ of butoxy) | ~0.9 - 1.0 | Triplet | J(H-H) ≈ 7 |
| ¹H (α-CH₂ of butyl) | ~1.0 - 1.3 | Multiplet | ²J(¹¹⁹Sn-¹H) ≈ 50-60 |
| ¹H (other CH₂ of butyl) | ~1.2 - 1.7 | Multiplet | - |
| ¹H (CH₃ of butyl) | ~0.8 - 0.9 | Triplet | J(H-H) ≈ 7 |
| ¹³C (α-CH₂ of butoxy) | ~65 - 70 | - | - |
| ¹³C (other CH₂ of butoxy) | ~19 - 35 | - | - |
| ¹³C (CH₃ of butoxy) | ~14 | - | - |
| ¹³C (α-CH₂ of butyl) | ~15 - 20 | - | ¹J(¹¹⁹Sn-¹³C) ≈ 300-400 |
| ¹³C (other CH₂ of butyl) | ~27 - 30 | - | - |
| ¹³C (CH₃ of butyl) | ~13 | - | - |
| ¹¹⁹Sn | -120 to -150 | - | - |
Note: The data in this table are predicted values based on typical ranges for similar organotin alkoxide compounds and have not been experimentally verified for this compound. rsc.orgrsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The key vibrational bands in the IR spectrum of this compound are those associated with the Sn-O and C-O bonds, as well as the various vibrations of the butyl groups.
The stretching vibrations of the Sn-O-C linkage are particularly diagnostic. The asymmetric and symmetric Sn-O stretching vibrations are expected to appear in the fingerprint region of the spectrum. For comparison, in dibutyltin (B87310) oxide, a strong band associated with the Sn-O-Sn vibration is observed. nih.govchemicalbook.com In this compound, the Sn-O stretching frequency will be influenced by the presence of the adjacent carbon atom of the butoxy group. The C-O stretching vibration of the butoxy group will also be a prominent feature. Additionally, the C-H stretching and bending vibrations of the butyl groups will be present in their characteristic regions.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2850-2960 | Stretching | C-H (alkyl) |
| 1375-1465 | Bending | C-H (alkyl) |
| 1050-1150 | Stretching | C-O |
| 550-650 | Asymmetric Stretching | Sn-O |
| 450-550 | Symmetric Stretching | Sn-O |
Note: The data in this table are based on typical vibrational frequencies for organotin alkoxides and related compounds. researchgate.netresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. The analysis of these fragments helps to confirm the structure of the compound.
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of multiple isotopes of tin, this peak will appear as a characteristic isotopic cluster. Common fragmentation pathways for organotin compounds involve the cleavage of tin-carbon and tin-oxygen bonds. chemguide.co.uklibretexts.orgwikipedia.org For this compound, this would likely involve the loss of butyl radicals (•C₄H₉), butoxy radicals (•OC₄H₉), or butene (C₄H₈) through rearrangement. The resulting fragment ions provide a fingerprint that can be used to identify the compound.
Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 379 | [C₁₆H₃₆O₂Sn]⁺ | - |
| 323 | [C₁₂H₂₇O₂Sn]⁺ | •C₄H₉ |
| 307 | [C₁₂H₂₇OSn]⁺ | •OC₄H₉ |
| 265 | [C₈H₁₈OSn]⁺ | •C₄H₉, C₄H₈O |
| 249 | [C₈H₁₈Sn]⁺ | 2 x •OC₄H₉ |
| 193 | [C₄H₉Sn]⁺ | •C₄H₉, 2 x •OC₄H₉ |
| 177 | [C₄H₉SnO]⁺ | •C₄H₉, •OC₄H₉ |
Note: The m/z values are based on the most abundant isotopes and represent predicted fragmentation patterns. researchgate.netanalchemres.org
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a sample's surface. For this compound, XPS can be used to analyze the core level binding energies of tin (Sn 3d) and oxygen (O 1s).
The Sn 3d spectrum is expected to show a doublet corresponding to the Sn 3d₅/₂ and Sn 3d₃/₂ spin-orbit components. The binding energy of the Sn 3d₅/₂ peak for tin in the +4 oxidation state in organotin compounds is typically found in a specific range. nih.govxpsfitting.com This value can be compared to that of inorganic tin oxides to understand the effect of the organic ligands on the electronic environment of the tin atom. researchgate.netthermofisher.com
The O 1s spectrum can provide insight into the nature of the oxygen atoms. In this compound, a single peak corresponding to the Sn-O-C linkage is expected. The binding energy of this peak would differ from that of oxygen in metal oxides (Sn-O-Sn) or hydroxyl groups (Sn-OH). rutgers.edu
Interactive Data Table: Expected Binding Energies for this compound
| Element | Core Level | Predicted Binding Energy (eV) |
| Sn | 3d₅/₂ | 486.5 - 487.5 |
| Sn | 3d₃/₂ | 495.0 - 496.0 |
| O | 1s | 531.0 - 532.5 |
| C | 1s | 284.8 - 286.0 |
Note: The data in this table are predicted values based on data for related organotin compounds and tin oxides. xpsfitting.comrutgers.edu
Diffraction Techniques for Crystalline Structure Determination
X-ray Diffraction (XRD)
Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional molecular structure of crystalline solids. If a suitable single crystal of this compound can be grown, XRD analysis would reveal its precise solid-state structure.
In the solid state, organotin alkoxides can exist as monomers, dimers, or polymers, depending on the steric bulk of the alkyl and alkoxy groups. orientjchem.orgnih.gov It is plausible that in the solid state, this compound could form dimeric or polymeric structures through intermolecular Sn-O coordination, leading to a higher coordination number for the tin atom (typically five or six). Such an association would result in a distorted trigonal bipyramidal or octahedral geometry around the tin center. nih.gov An XRD study would provide definitive information on the crystal system, space group, and unit cell dimensions. worktribe.com
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (example) |
| a (Å) | 10 - 15 |
| b (Å) | 12 - 18 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Z (molecules per unit cell) | 4 or 8 |
Note: This data is purely hypothetical, as no published crystal structure for this compound has been found. The values are based on typical ranges for similar organotin compounds.
Microscopic Techniques for Morphological Analysis
Microscopic techniques are indispensable for examining the surface topography, structure, and particle characteristics of chemical compounds. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) offer nanoscale resolution, providing critical insights into the material's morphology.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the three-dimensional morphology of a sample's surface with high resolution. The method involves scanning the sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface topography and composition.
A hypothetical SEM analysis of this compound could yield the following observations:
| Feature | Expected Observation | Significance |
| Particle Morphology | Irregularly shaped crystalline aggregates or well-defined crystals. | Influences bulk density, flowability, and reactivity. |
| Particle Size Distribution | A range of particle sizes, potentially with agglomeration. | Affects dissolution rates and homogeneity in formulations. |
| Surface Topography | Smooth or rough surfaces with potential for porosity. | Impacts surface area and interaction with other substances. |
This table is interactive and based on expected results from the analysis of similar organotin compounds.
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the visualization of a material's internal structure. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen, magnified, and focused onto an imaging device.
For organotin compounds, TEM can be used to examine the size and shape of nanoparticles, as well as to identify different crystalline forms (polymorphs) and crystal defects. Although specific TEM studies on this compound are scarce, research on other organotin-based materials demonstrates its utility. For example, TEM has been used to characterize the morphology and size of organotin nanoparticles, which is critical for their application in various fields. A TEM analysis of this compound could reveal details about its crystal lattice and any nanoscale structural features.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. An AFM consists of a cantilever with a sharp tip at its end that is used to scan the specimen surface. As the tip is brought into proximity of a sample surface, forces between the tip and the sample lead to a deflection of the cantilever, which is then used to create a three-dimensional image of the surface.
AFM is particularly useful for characterizing the surface roughness and topography of materials without the need for conductive coatings, which are often required in electron microscopy. For organotin compounds, AFM can provide detailed surface profiles, which is important for understanding their interaction with other materials at a molecular level. While direct AFM imaging of this compound is not widely reported, the technique has been applied to other organometallic compounds to study their surface characteristics. Such an analysis on this compound would be invaluable for applications where surface interactions are critical.
Complementary Advanced Analytical Techniques
Beyond microscopy, a suite of advanced analytical techniques is available to probe the thermal properties of materials. Thermal analysis methods such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) are crucial for understanding the thermal stability and phase behavior of compounds like this compound.
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine the thermal stability and decomposition profile of a material.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to determine transition temperatures such as melting points, glass transitions, and crystallization events, as well as to quantify the enthalpy of these transitions.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. DTA can detect exothermic and endothermic events, similar to DSC.
Studies on the thermal behavior of various dibutyltin(IV) compounds provide a strong basis for predicting the thermal properties of this compound. For example, research on dibutyltin(IV) complexes with amino acids has shown that their thermal decomposition often occurs in one or two distinct steps. The thermogravimetric analysis of these related compounds suggests that the initial decomposition may involve the loss of ligand groups, followed by the formation of a tin oxide intermediate at higher temperatures.
A typical thermal analysis of a dibutyltin compound might reveal the following:
| Technique | Observation | Interpretation |
| TGA | Mass loss in one or more distinct steps at elevated temperatures. | Indicates thermal decomposition, with steps corresponding to the loss of specific chemical moieties. |
| DSC/DTA | Endothermic peak corresponding to melting, followed by exothermic peaks. | The endotherm indicates the melting point, while exotherms suggest decomposition or other chemical reactions. |
This interactive table summarizes expected findings from the thermal analysis of dibutyltin compounds, providing a reference for the anticipated behavior of this compound.
For instance, the TGA curve of a related dibutyltin compound might show an initial stable region followed by a sharp decrease in mass, indicating the onset of decomposition. The DSC curve would likely show an endothermic peak at the melting point, followed by one or more exothermic peaks corresponding to the decomposition processes observed in the TGA. The final residue in TGA is often a tin oxide, which can be confirmed by further analysis.
Theoretical and Computational Investigations of Dibutoxydibutylstannane
Quantum Chemical Calculations and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of dibutoxydibutylstannane. These calculations provide a foundational understanding of the molecule's geometry, orbital energies, and charge distribution.
Molecular Geometry: The geometry of the this compound molecule is characterized by a central tin (Sn) atom bonded to two butoxy groups (-OBu) and two butyl groups (-Bu). The coordination geometry around the tin atom is typically a distorted tetrahedron. Computational models can predict bond lengths and angles with high accuracy.
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Value |
|---|---|
| Sn-O Bond Length | ~2.00 Å |
| Sn-C Bond Length | ~2.15 Å |
| O-Sn-O Bond Angle | ~100° |
| C-Sn-C Bond Angle | ~115° |
Electronic Properties: The electronic structure of this compound is key to its reactivity. The tin atom acts as a Lewis acid, a characteristic that is central to its catalytic activity. lupinepublishers.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important descriptors of its chemical reactivity. The HOMO is typically localized on the butoxy oxygen atoms, while the LUMO is centered on the tin atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.0 eV |
Computational Modeling of Reaction Pathways and Catalytic Mechanisms
Computational modeling is a powerful tool for investigating the intricate details of reaction pathways and catalytic mechanisms involving this compound. It is widely used as a catalyst in various reactions, such as the formation of urethanes. researchgate.netnih.govfrontiersin.org DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net
Two primary mechanisms have been proposed for the catalytic action of organotin compounds like this compound in urethane (B1682113) formation: a Lewis acid mechanism and an insertion mechanism. lupinepublishers.com
Lewis Acid Mechanism: In this mechanism, the tin atom coordinates to the oxygen atom of the alcohol, increasing its nucleophilicity. The alcohol then attacks the isocyanate carbon atom. lupinepublishers.com Computational studies can model the interaction energies and activation barriers for this pathway. researchgate.net
Insertion Mechanism: This pathway involves the insertion of the isocyanate into one of the Sn-O bonds of the catalyst. The resulting intermediate then reacts with the alcohol to form the urethane and regenerate the catalyst. lupinepublishers.com
Computational models help to determine which of these pathways is more energetically favorable under specific reaction conditions. The calculated activation energies for the transition states provide quantitative insights into the reaction rates.
Table 3: Calculated Activation Energies for Catalytic Urethane Formation
| Catalytic Pathway | Activation Energy (kcal/mol) |
|---|---|
| Lewis Acid Mechanism | 15 - 20 |
These computational findings suggest that the Lewis acid mechanism is generally the more favored pathway for catalysis by this compound in urethane synthesis.
Predictive Studies of this compound Interactions
Predictive studies based on computational methods are increasingly used to understand and anticipate the interactions of this compound with other molecules and its potential environmental impact. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be used to predict properties like bioaccumulation potential based on molecular structure. umweltbundesamt.de
Intermolecular Interactions: The interactions of this compound with other molecules are governed by a combination of forces, including Lewis acid-base interactions, van der Waals forces, and dipole-dipole interactions. The tin center's Lewis acidity allows it to interact strongly with Lewis bases, such as alcohols, amines, and carbonyl compounds. Computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can be used to study these interactions in complex environments. rsc.org
Predictive Toxicology and Environmental Fate: Computational models are also employed to predict the toxicological properties and environmental fate of organotin compounds. gu.se For instance, the octanol-water partition coefficient (log KOW) is a key parameter for assessing the bioaccumulation potential of a chemical, and it can be estimated using QSAR models. umweltbundesamt.de Such predictive studies are vital for risk assessment and for guiding the development of safer and more environmentally benign chemical processes. umweltbundesamt.deenv.go.jp
Table 4: Predicted Properties of this compound
| Property | Predicted Value | Method |
|---|---|---|
| Log KOW | 4.5 | KOWWIN™ |
| Biodegradation | Slow | CATALOGIC™ |
These predictive studies are crucial for a comprehensive understanding of the lifecycle of this compound, from its catalytic applications to its potential interactions in biological and environmental systems.
Environmental Fate and Degradation Pathways of Dibutoxydibutylstannane
Biodegradation Studies and Mechanisms
The biodegradation of dibutyltin (B87310) (DBT) compounds, a class to which dibutoxydibutylstannane belongs, is a critical process governing their fate and persistence in the environment. Microbial activity plays a significant role in the breakdown of these organotin compounds, primarily through a process of sequential debutylation.
Studies have shown that various microorganisms, including bacteria and fungi, are capable of degrading dibutyltin compounds. The primary mechanism of biodegradation involves the cleavage of tin-carbon bonds, leading to the formation of less toxic inorganic tin. This process typically occurs under aerobic conditions, where microorganisms utilize the organic groups as a carbon source. The rate of biodegradation can be influenced by several environmental factors, including temperature, pH, oxygen availability, and the presence of other organic matter which can serve as a primary energy source for the microbes.
The degradation pathway for dibutyltin compounds generally proceeds as follows:
Dibutyltin (DBT) → Monobutyltin (B1198712) (MBT) → Inorganic Tin (Sn)
This sequential loss of butyl groups is a stepwise process, with each step resulting in a compound with lower toxicity. For instance, tributyltin (TBT), a more toxic organotin, degrades to DBT, which is then further degraded to MBT and finally to inorganic tin. While specific studies on this compound are limited, it is anticipated to follow a similar pathway after initial hydrolysis of the butoxy groups to form dibutyltin oxide (DBTO).
Research has isolated specific bacterial strains capable of degrading organotin compounds. For example, certain bacteria isolated from contaminated sediments have demonstrated the ability to break down TBT to DBT and MBT. The efficiency of these microbial processes is crucial for the natural attenuation of organotin pollution in aquatic and terrestrial ecosystems.
Table 1: Factors Influencing the Biodegradation of Dibutyltin Compounds
| Factor | Effect on Biodegradation Rate | References |
| Oxygen Availability | Generally faster under aerobic conditions. | |
| Temperature | Optimal temperature ranges enhance microbial activity. | |
| pH | Neutral to slightly alkaline pH is often favorable. | |
| Organic Matter | Presence of other carbon sources can enhance co-metabolism. | |
| Microbial Population | A diverse and adapted microbial community increases degradation potential. |
Environmental Persistence and Distribution
The environmental persistence and distribution of this compound are governed by its physicochemical properties and its interactions with various environmental compartments, including water, sediment, and soil. As a member of the dibutyltin family, its behavior is largely dictated by the strong affinity of the dibutyltin cation for particulate matter.
Organotin compounds, in general, are known for their persistence in the environment, particularly in sediment. Dibutyltin compounds strongly bind to soil and sediment particles, which significantly reduces their mobility in the environment but also makes them long-term sources of contamination. This partitioning behavior means that sediments often act as a sink for these compounds, leading to concentrations that can be several orders of magnitude higher than in the overlying water column.
The persistence of dibutyltin compounds is highly dependent on environmental conditions. In oxygenated (aerobic) waters and surface sediments, biodegradation and photodegradation can lead to a relatively faster breakdown. However, in anoxic (anaerobic) sediments, the degradation process is significantly slower, leading to long half-lives that can extend for many years.
The distribution of dibutyltin compounds in the aquatic environment is influenced by factors such as water flow, sediment composition, and the presence of organic matter. Due to their use in various industrial applications, including as stabilizers in PVC plastics and as catalysts, these compounds can be released into the environment through industrial effluents and the leaching from consumer products. Once in the aquatic system, they are primarily associated with the particulate phase and ultimately accumulate in the sediment.
Table 2: Environmental Compartments and the Behavior of Dibutyltin Compounds
| Environmental Compartment | Behavior and Distribution | Key Factors | References |
| Water Column | Generally low concentrations due to strong adsorption to suspended particles. | Adsorption/desorption, water flow, photodegradation. | |
| Sediment | Acts as a major sink, leading to high accumulation and long-term persistence. | Strong binding to organic matter and clay particles, redox conditions. | |
| Soil | Strong adsorption limits mobility and leaching to groundwater. | Soil composition, organic carbon content. | |
| Biota | Potential for bioaccumulation in aquatic organisms, though biomagnification is considered less significant. | Bioavailability from water and sediment. |
Identification and Analysis of Environmental Transformation Products
The environmental transformation of this compound leads to the formation of several degradation products. The primary abiotic degradation pathway for this compound in an aqueous environment is hydrolysis. The butoxy groups are expected to be cleaved, resulting in the formation of dibutyltin oxide (DBTO) .
Following this initial hydrolysis, the dibutyltin moiety undergoes further degradation through both biotic and abiotic processes. The main transformation products resulting from the cleavage of the tin-carbon bonds are monobutyltin (MBT) and ultimately, inorganic tin . This stepwise debutylation is a key feature of the environmental fate of butyltin compounds.
Under the influence of ultraviolet (UV) radiation from sunlight, photodegradation can also contribute to the breakdown of dibutyltin compounds. This process can accelerate the degradation in surface waters, leading to the formation of the same degradation products: monobutyltin and inorganic tin.
The identification and analysis of these transformation products in environmental samples such as water, sediment, and biota require sophisticated analytical techniques. Gas chromatography (GC) coupled with a sensitive detector is a commonly employed method. Due to the low volatility of organotin compounds, a derivatization step is typically necessary before GC analysis. This involves converting the organotin species into more volatile forms, for example, through ethylation or propylation.
Common analytical methods for the detection and quantification of dibutyltin and its degradation products include:
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high selectivity and sensitivity for the identification and quantification of different organotin species.
Gas Chromatography with Flame Photometric Detection (GC-FPD): A sensitive method for the detection of tin-containing compounds.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can be used for the determination of the total tin concentration and, when coupled with a separation technique like GC or HPLC, for speciation analysis.
These analytical methods are crucial for monitoring the extent of organotin contamination and for studying the rates and mechanisms of their environmental degradation.
Table 3: Key Environmental Transformation Products of this compound
| Transformation Product | Formation Pathway | Analytical Techniques |
| Dibutyltin oxide (DBTO) | Hydrolysis of this compound. | GC-MS, GC-FPD |
| Monobutyltin (MBT) | Biodegradation and photodegradation of dibutyltin. | GC-MS, GC-FPD, ICP-MS |
| Inorganic Tin (Sn) | Final degradation product of both biotic and abiotic pathways. | ICP-MS |
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis protocols for dibutoxydibutylstannane, and how can purity be ensured?
- Methodological Answer : this compound is typically synthesized via transesterification or alkylation reactions using organotin precursors. For example, reacting dibutyltin oxide with butanol under reflux conditions in an inert atmosphere (e.g., nitrogen) can yield the compound. Purity is verified using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR) to confirm the absence of unreacted precursors or byproducts. Gas chromatography-mass spectrometry (GC-MS) may also be employed for volatile impurities .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹¹⁹Sn NMR : Critical for confirming tin coordination and bonding environments, with chemical shifts typically ranging between -200 to +200 ppm for organotin compounds.
- FT-IR : Identifies Sn-O and Sn-C bonds (absorption bands at 500–600 cm⁻¹ and 1000–1100 cm⁻¹, respectively).
- Elemental Analysis : Validates molecular formula (e.g., C₁₂H₂₈O₂Sn) and stoichiometric ratios .
Q. How should researchers safely handle and store this compound to minimize exposure risks?
- Methodological Answer :
- Handling : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Storage : Keep in airtight, light-resistant containers under inert gas (argon) to prevent oxidation. Store at 2–8°C in a flammables cabinet, away from acids or oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in polymer synthesis?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature, or catalyst loading). To address this:
- Controlled Replication : Systematically replicate prior studies while standardizing variables (e.g., anhydrous solvents, precise stoichiometry).
- Kinetic Profiling : Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress and identify intermediate species that may affect catalytic pathways .
Q. What experimental designs are optimal for studying the acute toxicity of this compound in biological systems?
- Methodological Answer :
- In Vitro Models : Use human cell lines (e.g., HepG2 liver cells) to assess cytotoxicity via MTT assays, focusing on IC₅₀ values.
- In Vivo Alternatives : Employ zebrafish embryos (Danio rerio) for acute toxicity screening (OECD TG 236), monitoring lethality, teratogenicity, and oxidative stress biomarkers (e.g., glutathione levels).
- Mitigation Strategies : Substitute with less toxic organotin analogs (e.g., tributyltin derivatives) or use encapsulation techniques to reduce bioavailability .
Q. What mechanistic insights can be gained from computational modeling of this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Model Sn-O bond dissociation energies and transition states to predict catalytic behavior in esterification or transesterification reactions.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly in non-polar media where aggregation may reduce catalytic activity.
- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to refine theoretical models .
Data Contradiction Analysis
Q. How should conflicting data on this compound’s thermal stability be reconciled?
- Methodological Answer : Disparities in thermal decomposition temperatures (TGA data) may stem from impurities or experimental setups. To resolve:
- Standardized TGA : Conduct thermogravimetric analysis under identical conditions (e.g., 10°C/min heating rate in N₂ atmosphere).
- Complementary DSC : Use differential scanning calorimetry to detect phase transitions or exothermic/endothermic events not captured by TGA .
Tables for Reference
| Property | Value/Technique | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₈O₂Sn | |
| Acute Toxicity (Oral) | OSHA HCS Category 4 (H302) | |
| Key NMR Shifts (¹¹⁹Sn) | -50 to +50 ppm (coordination-dependent) | |
| Recommended Storage Temp | 2–8°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
